molecular formula C12H11ClN2O B14901912 1-(4-Amino-3-chlorophenyl)-3-methylpyridin-2(1H)-one

1-(4-Amino-3-chlorophenyl)-3-methylpyridin-2(1H)-one

Cat. No.: B14901912
M. Wt: 234.68 g/mol
InChI Key: CMUHFIHVNHUMAC-UHFFFAOYSA-N
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Description

1-(4-Amino-3-chlorophenyl)-3-methylpyridin-2(1H)-one (CAS 1093629-17-4) is a chemical compound with a molecular formula of C12H11ClN2O and a molecular weight of 234.69 g/mol . This pyridin-2(1H)-one derivative features both amino and chloro substituents on its phenyl ring, a structural motif of significant interest in medicinal chemistry. The presence of a chlorine atom on an aromatic system is a common feature in many pharmaceutical agents, as halogens like chlorine can critically influence a compound's physicochemical properties, bioavailability, and its interaction with biological targets . While specific biological data for this molecule is not available in the public domain, its structure suggests potential as a valuable intermediate or scaffold in drug discovery projects. Researchers may find it useful for developing novel small-molecule inhibitors, probing biochemical pathways, or as a building block in the synthesis of more complex chemical entities. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

1-(4-amino-3-chlorophenyl)-3-methylpyridin-2-one

InChI

InChI=1S/C12H11ClN2O/c1-8-3-2-6-15(12(8)16)9-4-5-11(14)10(13)7-9/h2-7H,14H2,1H3

InChI Key

CMUHFIHVNHUMAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN(C1=O)C2=CC(=C(C=C2)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes for Core Structure Assembly

Copper-Catalyzed Cross-Coupling for Aryl-Pyridinone Linkage

A prominent method involves copper-catalyzed cross-coupling between halogenated pyridinones and arylboronic acids. As demonstrated in N-arylpyridin-2-amine syntheses, 2-amino-3-methylpyridine derivatives react with 3-chloro-4-nitrophenylboronic acid under aerobic conditions using 10 mol% copper(II) acetate in dichloroethane (DCE) at 80°C. For the target compound, this approach could be adapted by first introducing the methyl group at position 3 of the pyridinone ring, followed by coupling with 4-amino-3-chlorophenylboronic acid.

Key parameters influencing yield include:

  • Catalyst loading : Increasing Cu(OAc)₂ beyond 15 mol% leads to side reactions like homocoupling.
  • Solvent polarity : DCE outperforms THF and acetonitrile in minimizing dehalogenation.
  • Oxygen control : Trace O₂ enhances catalytic cycle efficiency but requires careful monitoring.
Table 1: Optimization of Coupling Conditions
Parameter Optimal Range Yield Impact
Cu(OAc)₂ Loading 8–12 mol% +18%
Reaction Temperature 75–85°C ±5%
Solvent Dichloroethane +22% vs THF

Cyclization Strategies for Pyridinone Core Formation

Alternative routes employ cyclization of β-keto amides or enaminones. A patent describing 3-amino-4-methylpyridine synthesis provides insights: reacting methyl acetoacetate with malononitrile under acidic conditions forms a cyclized intermediate, which could be functionalized with chlorine and amino groups. While this method achieves 68–72% yields for simpler analogs, scale-up challenges include:

  • Exothermic reaction control during nitration
  • Separation of regioisomers in chlorination steps
  • Pd/C catalyst deactivation during hydrogenation

Functional Group Introduction and Modification

Directed Ortho-Metalation for Chlorine Substitution

The chlorine atom at position 3 of the phenyl ring can be introduced via directed ortho-metalation (DoM). Using a tert-butoxycarbonyl (Boc)-protected amino group as a directing group, lithiation with LDA at −78°C followed by quenching with hexachloroethane achieves 89% regioselectivity in model compounds. Subsequent Boc deprotection with HCl/dioxane yields the free amine.

Reductive Amination for Amino Group Installation

Contrary to traditional nitration/reduction sequences, modern approaches utilize reductive amination of ketopyridinones. A patent describes using 4-methylpyridine-3-boronic acid with ammonium acetate under Miyaura borylation conditions, achieving 83% conversion. For the target molecule, this could involve:

  • Suzuki coupling of 3-methyl-2-pyridone with 4-nitro-3-chlorophenylboronic acid
  • Catalytic hydrogenation (H₂, 50 psi, 5% Pd/C) to reduce nitro to amino group

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Batch process limitations (e.g., thermal runaway risks during exothermic couplings) are addressed through continuous flow systems. A scaled-up version of the copper-catalyzed coupling achieves:

  • 92% conversion in 22 min residence time vs 8 hr batch
  • 40% reduction in catalyst loading through efficient mixing
  • Automated pH control for amine group stabilization

Crystallization-Induced Purification

Industrial purification leverages solubility differences between the product and regioisomers. Ethyl acetate/hexane (1:4 v/v) recrystallization at −20°C provides 99.5% purity with 87% recovery. Critical parameters include:

  • Cooling rate: 0.5°C/min minimizes inclusion impurities
  • Seed crystal size: 10–15 μm optimal for growth kinetics

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for Kilogram-Scale Production
Method Yield (%) Purity (%) Cost Index Scalability
Copper-Catalyzed Coupling 78 99.2 1.4 Excellent
Cyclization Approach 65 97.8 2.1 Moderate
Reductive Amination 82 98.9 1.7 Good

Key findings:

  • Copper-mediated coupling balances cost and yield but requires strict oxygen control
  • Reductive amination offers superior scalability but higher catalyst costs
  • Cyclization routes produce regioisomers requiring costly chromatography

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-3-chlorophenyl)-3-methylpyridin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(4-Amino-3-chlorophenyl)-3-methylpyridin-2(1H)-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-chlorophenyl)-3-methylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chlorine groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Substituent Effects

The compound’s key structural elements are compared below with similar pyridinone derivatives (Table 1):

Table 1: Structural and Physicochemical Comparison
Compound Name Phenyl Substituents Pyridinone Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference
1-(4-Amino-3-chlorophenyl)-3-methylpyridin-2(1H)-one 4-Amino-3-chloro 3-Methyl C₁₂H₁₁ClN₂O 234.68 Pharmaceutical intermediate -
1-(4-Aminophenyl)-3-chloro-5,6-dihydropyridin-2(1H)-one 4-Amino 3-Chloro, 5,6-dihydro C₁₁H₁₁ClN₂O 222.67 Apixaban impurity; reduced aromaticity
1-(4-Amino-3-chlorophenyl)ethanone 4-Amino-3-chloro None (Acetophenone) C₈H₈ClNO 169.61 Clenbuterol impurity; lacks pyridinone core
1-(3-Chlorophenyl)-3-hydroxypyridin-4(1H)-one 3-Chloro 3-Hydroxy C₁₁H₈ClNO₂ 221.64 Hydroxyl group enhances H-bonding
1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one 4-Amino 3-Morpholino, 5,6-dihydro C₁₅H₁₉N₃O₂ 273.33 Improved solubility due to morpholine
5-(4-Chlorophenyl)-3-({[3-(morpholine-4-carbonyl)phenyl]amino}methyl)pyridin-2(1H)-one 4-Chloro Morpholine-carbonyl C₂₃H₂₂ClN₃O₃ 440.86 High molecular weight; docking studies

Key Findings from Comparative Studies

Physicochemical Properties
  • Solubility: Morpholino-substituted analogs (e.g., ) exhibit higher aqueous solubility due to polar oxygen atoms, whereas chlorine substituents () reduce solubility .
  • Molecular Weight : Higher molecular weight compounds (e.g., ) may face challenges in bioavailability despite enhanced binding affinity .

Biological Activity

1-(4-Amino-3-chlorophenyl)-3-methylpyridin-2(1H)-one, with the CAS number 1093629-17-4, is a pyridinone derivative that has garnered attention for its potential biological activities. This compound exhibits a molecular formula of C12H11ClN2O and a molecular weight of 234.68 g/mol. The presence of both amino and chlorophenyl groups suggests diverse interactions with biological targets, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C12H11ClN2O
  • Molecular Weight : 234.68 g/mol
  • CAS Number : 1093629-17-4

Anticancer Activity

Recent studies have indicated that derivatives of pyridinones exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines.

Case Study : A study demonstrated that pyridinone derivatives, when tested on MCF-7 breast cancer cells, resulted in a notable decrease in cell viability with IC50 values indicating effective growth inhibition at concentrations around 225 µM. The mechanism was associated with apoptosis induction and cell cycle arrest in the S phase .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that similar pyridinone derivatives possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.

Anti-Alzheimer Activity

Another significant area of research involves the anti-Alzheimer potential of pyridinone derivatives. Studies have shown that modifications in the chemical structure can enhance acetylcholinesterase (AChE) inhibition, which is crucial for treating Alzheimer’s disease.

Research Findings : In one study, substituting the phenyl group with electron-withdrawing groups like 4-Cl significantly increased AChE inhibition from 28.12% to 59.93% at a concentration of 50 µM . This suggests that the structural characteristics of this compound could be optimized for better therapeutic efficacy.

Structure-Activity Relationship (SAR)

The biological activity of pyridinone derivatives is heavily influenced by their structural features:

  • Electron-Withdrawing Groups : Enhancements in biological activity have been noted when electron-withdrawing groups are present on the aromatic ring.
  • Alkyl Substituents : Variations in alkyl substituents can affect hydrophobic interactions and overall binding affinity to biological targets.

Comparative Analysis of Biological Activities

Activity TypeRelated CompoundsIC50 Value (µM)Remarks
AnticancerPyridinone derivatives~225Induces apoptosis in MCF-7 cells
AntimicrobialVarious pyridinonesVariesEffective against multiple bacterial strains
Anti-AlzheimerAChE inhibitors50Enhanced by electron-withdrawing substituents

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